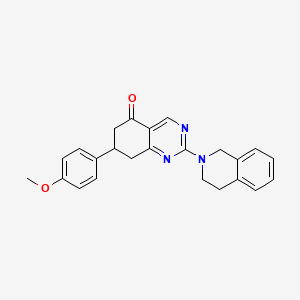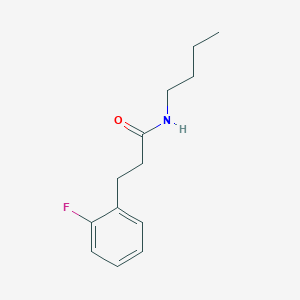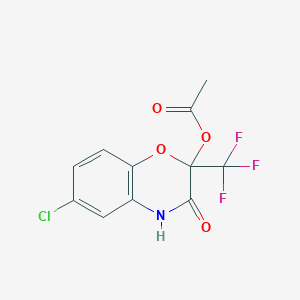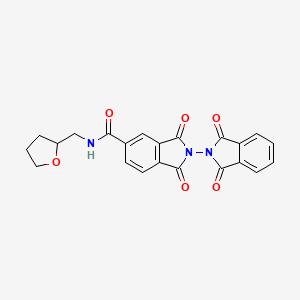
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Overview
Description
2-Phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a heterocyclic compound characterized by the presence of a triazine ring substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acetophenone oxime with trifluoromethylating agents in the presence of catalysts and solvents such as toluene . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-phenyl-4,6-bis(trifluoromethyl)pyridine
- 2-phenyl-4,6-bis(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exhibits unique properties due to the presence of the triazine ring. This ring structure imparts different electronic and steric characteristics, affecting the compound’s reactivity and interactions with other molecules. The trifluoromethyl groups further enhance its chemical stability and lipophilicity, making it distinct from its analogs .
Properties
IUPAC Name |
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)8-18-7(6-4-2-1-3-5-6)19-9(20-8)11(15,16)17/h1-5,8H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWQBUCJACIAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate](/img/structure/B5892240.png)
![N-[(2-chlorophenyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B5892248.png)
![4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione](/img/structure/B5892252.png)
![11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5892257.png)

![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5892272.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B5892309.png)
![4-ETHYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B5892310.png)
![2-(3-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B5892328.png)
![4,7,7-trimethyl-3-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5892334.png)



